

"physicochemical properties of N-(Pyrimidin-2-yl)formimidamide"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(Pyrimidin-2-yl)formimidamide**

Cat. No.: **B573584**

[Get Quote](#)

Technical Guide: N-(Pyrimidin-2-yl)formimidamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthesis protocol, and a characterization workflow for the novel compound **N-(Pyrimidin-2-yl)formimidamide**. Due to the limited availability of experimental data for this specific molecule, this guide incorporates predicted physicochemical properties to aid in research and development efforts. The document also includes a brief discussion on the potential biological significance of the pyrimidine scaffold, drawing from the broader class of pyrimidine-containing compounds. This guide is intended to serve as a foundational resource for scientists interested in the exploration and application of **N-(Pyrimidin-2-yl)formimidamide**.

Predicted Physicochemical Properties

As experimental data for **N-(Pyrimidin-2-yl)formimidamide** is not readily available in public databases, the following physicochemical properties have been predicted using computational models. These values provide a useful estimation for initial experimental design and computational studies.

Property	Predicted Value
Molecular Formula	C ₅ H ₅ N ₃
Molecular Weight	107.12 g/mol
LogP (Octanol-Water Partition Coefficient)	-0.85
Topological Polar Surface Area (TPSA)	54.9 Å ²
Hydrogen Bond Donors	2
Hydrogen Bond Acceptors	3
Rotatable Bonds	1
Refractivity	30.5 m ³ /mol
Polarizability	11.2 Å ³

Disclaimer: The data presented in this table are computationally predicted and have not been experimentally verified.

Proposed Synthesis Protocol

The following is a proposed experimental protocol for the synthesis of **N-(Pyrimidin-2-yl)formimidamide**, adapted from established methods for the synthesis of related formimidamides.[\[1\]](#)

Reaction Scheme:

2-Aminopyrimidine reacts with triethyl orthoformate in the presence of a catalytic amount of a suitable acid to yield **N-(Pyrimidin-2-yl)formimidamide**.

Materials:

- 2-Aminopyrimidine
- Triethyl orthoformate
- p-Toluenesulfonic acid (or other suitable acid catalyst)

- Anhydrous ethanol
- Diethyl ether
- Standard laboratory glassware and reflux apparatus
- Magnetic stirrer and heating mantle

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyrimidine (1 equivalent) in anhydrous ethanol.
- Add triethyl orthoformate (1.2 equivalents) to the solution.
- Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) or by column chromatography on silica gel.

Safety Precautions:

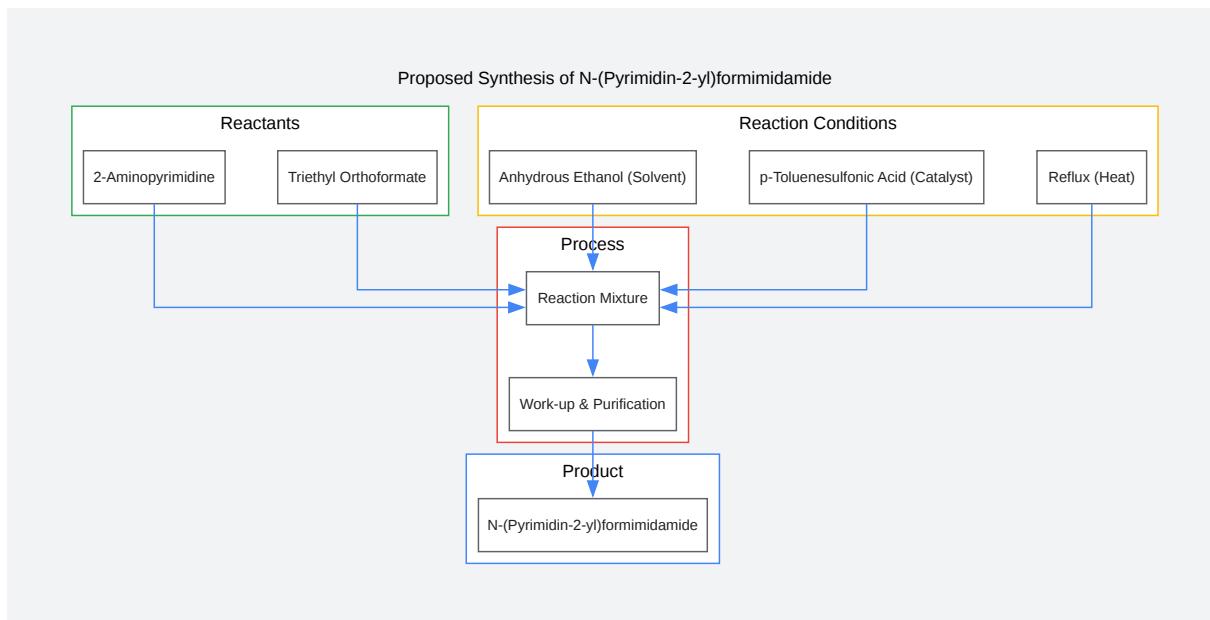
- All procedures should be performed in a well-ventilated fume hood.
- Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
- Triethyl orthoformate is flammable and an irritant; handle with care.

Characterization Workflow

The successful synthesis of **N-(Pyrimidin-2-yl)formimidamide** should be confirmed by a series of analytical techniques to verify its structure and purity.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

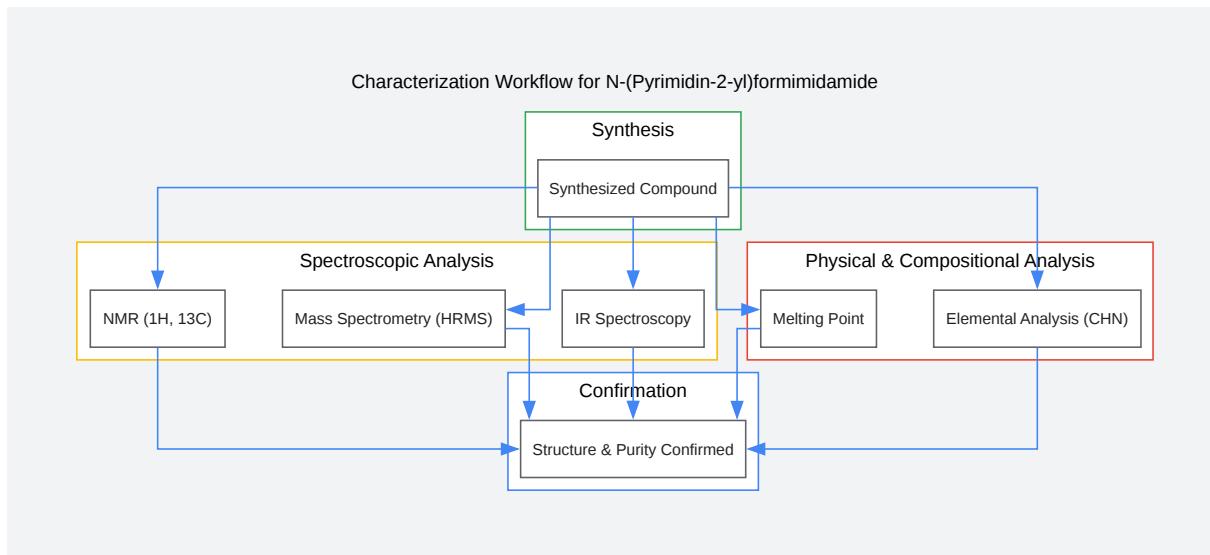
Standard Characterization Techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are essential for elucidating the molecular structure. The spectra should be consistent with the proposed structure of **N-(Pyrimidin-2-yl)formimidamide**.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H and C=N bonds.
- Melting Point Analysis: The melting point of the purified compound should be determined to assess its purity. A sharp melting point range is indicative of a pure compound.
- Elemental Analysis: Elemental analysis for Carbon, Hydrogen, and Nitrogen should be performed to confirm the empirical formula of the compound.


Potential Biological Significance

The pyrimidine nucleus is a fundamental building block in numerous biologically active compounds, including nucleic acids and various therapeutic agents.^{[6][7][8][9]} Derivatives of pyrimidine have been shown to exhibit a wide range of pharmacological activities, including:

- Antimicrobial^[6]
- Antiviral^[6]
- Anticancer^[7]
- Anti-inflammatory^[6]


Given the prevalence of the pyrimidine scaffold in medicinal chemistry, **N-(Pyrimidin-2-yl)formimidamide** represents a novel compound of interest for screening in various biological assays to explore its potential therapeutic applications.

Visualizations

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **N-(Pyrimidin-2-yl)formimidamide**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the characterization of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. rroij.com [rroij.com]
- 4. pubs.acs.org [pubs.acs.org]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 7. scispace.com [scispace.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. wjarr.com [wjarr.com]
- To cite this document: BenchChem. ["physicochemical properties of N-(Pyrimidin-2-yl)formimidamide"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b573584#physicochemical-properties-of-n-pyrimidin-2-yl-formimidamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com